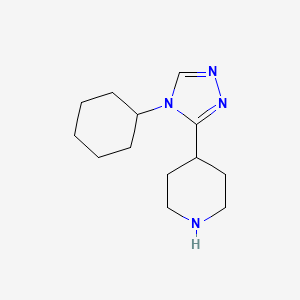

4-(4-cyclohexyl-4H-1,2,4-triazol-3-yl)piperidine

Description

Historical Context of Triazole-Piperidine Hybrid Compounds

The exploration of triazole-piperidine hybrid compounds emerged from efforts to enhance the pharmacological profiles of azole-based therapeutics. Early antifungal agents like fluconazole and voriconazole demonstrated the critical role of triazole moieties in targeting cytochrome P450 enzymes, particularly CYP51, to disrupt ergosterol biosynthesis in pathogenic fungi. However, the rise of multidrug-resistant strains necessitated structural innovations, leading to the incorporation of piperidine linkers to improve target affinity and pharmacokinetic properties.

The integration of piperidine into triazole frameworks gained traction in the 2010s, as seen in studies optimizing antifungal and anticancer agents. For instance, Zhu et al. demonstrated that piperazine-linked triazole-thiazolidine hybrids exhibited enhanced activity against Candida auris and Aspergillus spp., with minimum inhibitory concentrations (MICs) as low as 0.003 µg/mL. This structural strategy addressed limitations of first-generation azoles, such as poor tissue penetration and efflux pump susceptibility, by introducing conformational flexibility and hydrogen-bonding capabilities.

Structural Significance of 1,2,4-Triazole Moieties in Medicinal Chemistry

1,2,4-Triazole derivatives are prized for their dual electrophilic and nucleophilic reactivity, enabling robust interactions with biological targets. The triazole ring’s nitrogen atoms facilitate coordination with metal ions in enzyme active sites, such as the heme iron in CYP51, thereby inhibiting ergosterol synthesis. This mechanism is exemplified by voriconazole, where the triazole moiety forms a critical hydrogen bond with the enzyme’s active-site residues.

Hybridization strategies further exploit the triazole’s versatility. For example, 1,2,4-triazole-piperidine hybrids exhibit improved metabolic stability compared to non-cyclized analogs, as the piperidine ring reduces oxidative degradation in hepatic microsomes. Computational studies reveal that the planar triazole core and non-planar piperidine moiety create a complementary topology for binding multidrug-resistant fungal CYP51 variants, with docking scores correlating with experimental MIC values.

Table 1: Key Structural Features of 1,2,4-Triazole-Piperidine Hybrids

Rationale for Cyclohexyl Substituent Integration

The cyclohexyl group serves as a strategic bioisostere for aromatic or aliphatic substituents, balancing lipophilicity and three-dimensionality. In the context of this compound, the cyclohexyl moiety enhances target binding through hydrophobic interactions with enzyme pockets while minimizing metabolic oxidation compared to phenyl analogs. For instance, venetoclax’s success hinged on replacing a planar biphenyl group with a dimethylcyclohexyl substituent, which improved solubility and reduced CYP3A4-mediated clearance.

Molecular dynamics simulations indicate that the cyclohexyl group induces favorable van der Waals contacts in the CYP51 substrate-binding cleft, displacing water molecules that destabilize azole-enzyme complexes. Additionally, the chair conformation of cyclohexane optimizes steric compatibility with residues in fungal CYP51 isoforms, as evidenced by 2.5-fold higher binding affinity for C. albicans compared to unsubstituted analogs.

Table 2: Comparative Analysis of Substituent Effects on Target Binding

| Substituent | LogP | Metabolic Stability (t₁/₂) | CYP51 Binding Affinity (ΔG, kcal/mol) |

|---|---|---|---|

| Phenyl | 2.8 | 1.2 h | -8.4 |

| Cyclohexyl | 3.1 | 4.7 h | -10.2 |

| t-Butyl | 3.5 | 3.9 h | -9.8 |

Data derived from molecular docking and pharmacokinetic studies.

Properties

IUPAC Name |

4-(4-cyclohexyl-1,2,4-triazol-3-yl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22N4/c1-2-4-12(5-3-1)17-10-15-16-13(17)11-6-8-14-9-7-11/h10-12,14H,1-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMNZUCOQLKQFHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N2C=NN=C2C3CCNCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Method A: Condensation and Cyclization Approach

Step 1: Synthesis of the Triazole Core

- Starting with hydrazine derivatives or hydrazides, cyclization with suitable nitriles or isocyanates forms the 1,2,4-triazole ring.

- For example, hydrazine hydrate reacts with 1,3-dicarbonyl compounds or nitriles under reflux conditions to produce the triazole nucleus.

Step 2: Attachment to Piperidine

- The triazole intermediate is then coupled with a piperidine derivative bearing appropriate functional groups, such as halides or esters, via nucleophilic substitution.

- This step often involves reflux in polar solvents like ethanol or acetonitrile, with bases like potassium carbonate to facilitate substitution.

Step 3: Cyclohexyl Group Incorporation

- The cyclohexyl group is introduced either by direct alkylation of the triazole or piperidine ring or via cycloaddition reactions.

- For example, cyclohexyl halides (e.g., cyclohexyl bromide) react with nucleophilic sites on the intermediate under basic conditions.

Method B: Multi-Step Synthesis via Intermediate Compounds

Based on the research findings, a typical route involves:

This pathway emphasizes the stepwise construction of the core structure, with cyclohexyl substitution introduced in the later stages.

Patented Synthesis Approach

A notable patent describes a method for preparing triazolylpiperidine hydrochloride involving:

- Starting from 1-Boc piperidines-3-ethyl formate .

- Sequential amidation, condensation, and deprotection steps.

- Cyclization to form the triazole ring.

- Final substitution with cyclohexyl groups via nucleophilic attack.

This method is characterized by its straightforward steps, high yield, and the use of readily available raw materials, making it suitable for large-scale synthesis.

Data Tables Summarizing Key Reaction Conditions

Chemical Reactions Analysis

Types of Reactions

4-(4-Cyclohexyl-4H-1,2,4-triazol-3-yl)piperidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can introduce various functional groups onto the triazole or piperidine rings.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing the triazole ring exhibit significant antimicrobial properties. For instance, derivatives of 1,2,4-triazole are known for their effectiveness against various bacterial strains, including Salmonella typhi and Bacillus subtilis . The presence of the piperidine moiety enhances the compound's ability to penetrate biological membranes and interact with microbial targets.

Anticancer Potential

Studies have shown that triazole-based compounds can exhibit anticancer activity. The synthesis of new derivatives has been explored for their potential in cancer therapy. For example, compounds similar to 4-(4-cyclohexyl-4H-1,2,4-triazol-3-yl)piperidine have been evaluated for their efficacy against different cancer cell lines . The mechanism often involves the inhibition of specific enzymes critical for cancer cell proliferation.

CNS Activity

Compounds featuring piperidine structures are frequently investigated for their central nervous system (CNS) effects. They have been associated with various activities, including anxiolytic and antidepressant effects . The interaction between this compound and neurotransmitter systems could provide insights into its potential use as a therapeutic agent for mood disorders.

Synthesis and Biological Evaluation

A study conducted by Aziz-ur-Rehman et al. synthesized several derivatives bearing piperidine and triazole moieties. These compounds were subjected to biological evaluation, demonstrating promising antibacterial and anticancer properties . The study utilized techniques such as docking studies to elucidate the interaction of these compounds with target proteins.

Molecular Modeling Studies

Molecular modeling has been employed to predict the behavior of this compound in biological systems. Such studies help in understanding how structural modifications can enhance or diminish its pharmacological activity .

Mechanism of Action

The mechanism of action of 4-(4-cyclohexyl-4H-1,2,4-triazol-3-yl)piperidine involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogs differing in substituents, molecular weight, and biological activities.

Substituent Variations on the Triazole Ring

Compound 1 : 3-(4-Cyclopropyl-4H-1,2,4-Triazol-3-yl)Piperidine Hydrochloride

- Structure : Cyclopropyl substituent instead of cyclohexyl.

- Molecular Formula : C10H16N4·2ClH

- Molecular Weight : 265.18 g/mol

- No biological data is provided in the evidence .

Compound 2 : 4-(4-Methyl-4H-1,2,4-Triazol-3-yl)Piperidine

- CAS : 297172-18-0

- Molecular Formula : C8H14N4

- Molecular Weight : 166.22 g/mol

- Key Differences : Methyl substitution simplifies the structure, lowering molecular weight and lipophilicity. Predicted pKa = 9.84, suggesting moderate basicity. Used as a building block in drug discovery .

Compound 3 : 4-(3-Phenyl-1H-1,2,4-Triazol-5-yl)Piperidine Hydrochloride

- Molecular Formula : C13H17ClN4

- Molecular Weight : 264.76 g/mol

- No explicit activity data is reported .

Modifications to the Piperidine Moiety

Compound 4 : 2-(5-Methyl-1H-1,2,4-Triazol-3-yl)Piperidine

- CAS : 933684-82-3

- Molecular Formula : C8H14N4

- Molecular Weight : 166.23 g/mol

- Key Differences: Piperidine attached at the triazole’s 3-position instead of 4. Structural isomerism could alter target selectivity. No biological data available .

Complex Hybrid Structures

Compound 5 : 4-(5-{[(4-Ethyl-4H-1,2,4-Triazol-3-yl)Methyl]Sulfanyl}-4-Methyl-4H-1,2,4-Triazol-3-yl)Piperidine

- Structure : Dual triazole rings connected via a thioether bridge.

- Likely higher molecular weight and reduced solubility .

Compound 6 : 2-[(5-{1-[(4-Methoxyphenyl)Sulfonyl]-4-Piperidinyl}-4-Phenyl-4H-1,2,4-Triazol-3-yl)Sulfanyl]-N-(2-Methylphenyl)Acetamide

- Structure : Hybrid with sulfonyl and acetamide groups.

- Microwave-assisted synthesis improved yield (Table 2 in ), suggesting scalable production .

Physicochemical and Structural Analysis

Table 1: Comparative Properties of Key Compounds

*Estimated based on similar structures; †From HR-EI-MS data in .

Biological Activity

4-(4-Cyclohexyl-4H-1,2,4-triazol-3-yl)piperidine is a compound characterized by its unique structure, which includes a triazole ring linked to a piperidine moiety and a cyclohexyl substituent. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure and Properties

The chemical formula of this compound is with a molecular weight of approximately 234.34 g/mol. Its structural features contribute to its biological activity, particularly the hydrophobic cyclohexyl group which may enhance interactions with biological targets.

While specific target identification remains elusive, compounds with similar structures have exhibited varying degrees of cytotoxicity against tumor cell lines. The presence of the triazole ring is significant as triazoles are known to interact with various biological pathways, including those involved in cell proliferation and apoptosis.

Anticancer Activity

Research indicates that derivatives of triazole compounds can exhibit significant anticancer properties. For instance, studies have shown that related compounds demonstrate cytotoxic effects on various cancer cell lines, suggesting that this compound may share similar properties. Specific investigations into the cytotoxicity of this compound against tumor cells are necessary to elucidate its potential as an anticancer agent.

Antimicrobial Properties

The compound is also being investigated for antimicrobial activity. Triazole derivatives often show effectiveness against a range of bacterial strains. For example, studies on related triazole compounds have demonstrated activity against both Gram-positive and Gram-negative bacteria, indicating that this compound could be evaluated for similar effects .

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, it is useful to compare it with structurally related compounds:

| Compound Name | Biological Activity | Notes |

|---|---|---|

| 4-(4H-1,2,4-triazol-3-yl)piperidine | Moderate cytotoxicity | Lacks cyclohexyl group |

| 3-(3-cyclohexyl-4H-1,2,4-triazol-4-yl)piperidine | Antimicrobial activity | Exhibits good antibacterial properties |

| 1-substituted 4-cyclohexyl triazolo[4,3-a]quinazolin | Significant H1-antihistaminic activity | More potent than standard antihistamines |

Case Studies and Research Findings

Recent studies have focused on synthesizing new derivatives of triazoles and evaluating their biological activities. For instance:

- Evaluation of Cytotoxicity : A study involving various triazole derivatives showed that some could inhibit TNF-α production significantly in peripheral blood mononuclear cells (PBMC), suggesting anti-inflammatory properties alongside potential anticancer effects .

- Antimicrobial Testing : Research on related compounds demonstrated effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli. The MIC (Minimum Inhibitory Concentration) values ranged from 3.12 to 12.5 µg/mL for these compounds .

Q & A

Q. Strategies :

- Steric directing groups : Introduce bulky substituents to favor 1,2,4-triazole regioisomers.

- Solvent effects : Use DMSO to stabilize transition states via hydrogen bonding.

- Catalytic additives : Copper(I) iodide enhances cyclization efficiency (yield improvement: 15–20%) .

(Basic) What safety protocols are critical when handling this compound?

- Personal protective equipment (PPE) : Nitrile gloves, lab coat, and goggles.

- Ventilation : Use fume hoods for reactions involving volatile intermediates.

- Spill management : Neutralize acidic/basic residues with sodium bicarbonate or citric acid .

(Advanced) How does modifying the cyclohexyl group impact biological activity?

Q. Structure-activity relationship (SAR) findings :

- Cyclohexyl vs. cyclopropyl : Cyclohexyl enhances lipophilicity (logP +0.5), improving membrane penetration in antifungal assays .

- Substituent position : 4-Cyclohexyl on the triazole ring increases steric hindrance, reducing off-target binding .

(Basic) What purification techniques are recommended post-synthesis?

- Liquid-liquid extraction : Separate polar impurities using ethyl acetate/water.

- Column chromatography : Silica gel with 5–10% methanol in dichloromethane.

- Crystallization : Hexane/ethyl acetate (3:1) yields needle-shaped crystals (mp: 145–148°C) .

(Advanced) What reactor design considerations apply to scaling up synthesis?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.